1-(2-Bromoethoxy)-4-butylbenzene
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Overview
Description
1-(2-Bromoethoxy)-4-butylbenzene is an organic compound with the molecular formula C12H17BrO It is a member of the ether family, characterized by the presence of a bromoethoxy group attached to a butyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-butylbenzene can be synthesized through a nucleophilic substitution reaction. The typical method involves the reaction of 4-butylphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-butylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 4-butylphenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Products include 4-butylphenol derivatives with various functional groups.
Oxidation: Products include 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: The major product is 4-butylphenol.
Scientific Research Applications
1-(2-Bromoethoxy)-4-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-butylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the butyl group on the benzene ring .
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-ethoxybenzene: Similar in structure but with an additional ethoxy group, leading to different reactivity and applications.
1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane: Contains a longer ethylene glycol chain, affecting its solubility and reactivity.
1-(2-Bromoethoxy)-2-bromobenzene: Features an additional bromo group, making it more reactive in substitution reactions.
Uniqueness: 1-(2-Bromoethoxy)-4-butylbenzene is unique due to the presence of the butyl group, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with tailored properties for various applications .
Properties
CAS No. |
37142-34-0 |
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Molecular Formula |
C12H17BrO |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-butylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
KTTXTHGVBRJKBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCBr |
Origin of Product |
United States |
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